molecular formula C20H25N3O4 B486014 1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol CAS No. 333747-16-3

1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol

Cat. No.: B486014
CAS No.: 333747-16-3
M. Wt: 371.4g/mol
InChI Key: WWPBGEJSWDKKKU-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a nitro group (NO2) and a hydroxyl group (OH) could suggest that this compound may have interesting chemical properties or biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. The piperazine ring could potentially be formed through a reaction known as cyclization. The nitro group and the hydroxyl group could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperazine ring is a six-membered ring with two nitrogen atoms. The presence of the nitro group and the hydroxyl group would add to the complexity of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. The nitro group is a good leaving group, so it could be replaced by other groups in a substitution reaction. The hydroxyl group could potentially be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the presence of the polar nitro and hydroxyl groups could make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Derivative Applications

  • The compound has been involved in the synthesis of new derivatives aimed at finding efficient antidepressants with dual action: serotonin reuptake inhibition and 5-HT1A receptor affinity. These include derivatives like 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane, showing promising results in antidepressant research (Pérez-Silanes et al., 2001).

Pharmacological Activities

  • Studies have explored its derivatives for in vitro 5-HT(1A) receptor affinity and serotonin reuptake inhibition, indicating potential as dual antidepressant drugs. Compounds like 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol have shown significant results for both activities (Silanes et al., 2004).

Antidepressant and Anxiolytic Properties

  • Novel derivatives of this compound have been synthesized, displaying antidepressant activities in animal models and exhibiting antianxiety properties, thereby broadening its scope in neuropsychiatric disorder treatments (Kumar et al., 2017).

Anti-Cancer Applications

  • Certain derivatives have been evaluated for anti-bone cancer activity and molecular docking investigations. These derivatives have shown in vitro anticancer activities against human bone cancer cell lines, indicating a potential role in cancer treatment (Lv et al., 2019).

Antimalarial Activity

  • Some derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, demonstrating significant antiplasmodial activity. This suggests its potential use in developing antimalarial treatments (Mendoza et al., 2011).

Anti-Inflammatory Activity

  • Derivatives have been synthesized and evaluated for anti-inflammatory activity. Studies have shown that certain derivatives exhibit significant in-vitro anti-inflammatory activity, adding another dimension to its therapeutic applications (Ahmed et al., 2017).

Antifungal and Antitumor Properties

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, the piperazine ring is a common feature in many pharmaceuticals and could interact with various biological targets. The nitro group could potentially be reduced in the body to form a nitrite, which could have various effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on many factors, including its reactivity and the potential for it to be metabolized into harmful products in the body. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its reactivity, its potential uses, and its safety profile. If it’s intended to be a drug, it would need to undergo extensive testing to determine its efficacy and safety .

Properties

IUPAC Name

1-[4-(4-methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-16-2-4-17(5-3-16)22-12-10-21(11-13-22)14-19(24)15-27-20-8-6-18(7-9-20)23(25)26/h2-9,19,24H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPBGEJSWDKKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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